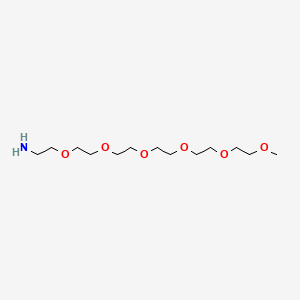

2,5,8,11,14,17-Hexaoxanonadecan-19-amine

Cat. No. B1676792

Key on ui cas rn:

184357-46-8

M. Wt: 295.37 g/mol

InChI Key: JDTWBXXBTWYNAT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05606038

Procedure details

ω-methoxyhexaethylene glycol (5 mmol) and 1.85 g (10 mmol) of potassium phthalimidate were mixed with 20 ml of dry N,N-dimethylformamide and stirred for 3 hours at 120° C. under a nitrogen atmosphere. The resulting mixture was then diluted with 50 ml of CH2Cl2 and a white solid that precipitated was removed by filtration and wished with 50 ml of CH2Cl2. The combined organic solutions were washed with 100 ml of 0.1N NaOH and 100 ml of saturated NaCl, and dried over anhydrous Na2SO4. Removal of solvent under reduced pressure afforded 1-phthalimidohexaethylene glycol monomer ether as an oily product, which was used directly without further purification. The crude 1-phthalimidohexaethylene glycol monomethyl ether (ca. 5 mmol) was dissolved in 30 ml of ethanol. After the solution was heated to the reflux temperature, 0.32 ml (10 mmol) of hydrazine was added. The mixture was refluxed for 1.5 hours under a nitrogen atmosphere, cooled to room temperature, and then acidified by the addition of a few drops of 6N HCl to pH 4. The resulting mixture was refluxed for an additional 1.5 hours, cooled to room temperature, ant the phthalhydrazide which precipitated was removed by filtration and washed with 2×15 ml of ethanol. The combined solvent was then evaporated at 40° C. under reduced pressure, and then 40 ml of an ethanol solution of KOH (0.55 g, 10 mmol) was added to the residue. The precipitated potassium tosylate was removed by filtration and washed with ethanol (2×15 ml). Ethanol was then evaporated, and 80 ml of CHCl3 was added to the residue. The precipitated yellowish solid was removed by filtration and washed with CHCl3 (2×20 ml). The combined chloroform solution was then extracted with 0.1N HCl (150 ml) and 100 ml of water. The aqueous solution was then made basic with a 1N NaOH solution (to pH 11), and extracted with methylene chloride (3×100 ml). Removal of solvent under reduced pressure, followed by purification by silica gel column chromatography utilizing CH3OH/NH4OH (30%) (9/1, v/v) afforded a 54% yield of 1-amino-3,6,9,12,15,18-hexaoxanonadecane (i.e., ω-amino-hexaethyleneglycol monomethyl ether).

Name

1-phthalimidohexaethylene glycol monomethyl ether

Quantity

5 mmol

Type

reactant

Reaction Step One

Yield

54%

Identifiers

|

REACTION_CXSMILES

|

CO[CH:3]([N:21]1C(=O)C2=CC=CC=C2C1=O)[CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][OH:20].NN.[C:34](NN)(=O)C1C(=CC=CC=1)C(NN)=O.[OH-].[K+]>C(O)C.Cl>[NH2:21][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][O:14][CH2:15][CH2:16][O:17][CH2:18][CH2:19][O:20][CH3:34] |f:3.4|

|

Inputs

Step One

|

Name

|

1-phthalimidohexaethylene glycol monomethyl ether

|

|

Quantity

|

5 mmol

|

|

Type

|

reactant

|

|

Smiles

|

COC(COCCOCCOCCOCCOCCO)N1C(C=2C(C1=O)=CC=CC2)=O

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

0.32 mL

|

|

Type

|

reactant

|

|

Smiles

|

NN

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=1C(C(=O)NN)=CC=CC1)(=O)NN

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was used directly without further purification

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was refluxed for 1.5 hours under a nitrogen atmosphere

|

|

Duration

|

1.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was refluxed for an additional 1.5 hours

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 2×15 ml of ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined solvent was then evaporated at 40° C. under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitated potassium tosylate was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethanol (2×15 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Ethanol was then evaporated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

80 ml of CHCl3 was added to the residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitated yellowish solid was removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with CHCl3 (2×20 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined chloroform solution was then extracted with 0.1N HCl (150 ml) and 100 ml of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with methylene chloride (3×100 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Removal of solvent under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by purification by silica gel column chromatography

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCOCCOCCOCCOCCOCCOC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 54% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |